molecular formula C19H19N3O4S B14134628 N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 1172347-45-3

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B14134628
CAS No.: 1172347-45-3
M. Wt: 385.4 g/mol
InChI Key: LREMYUGMTSZZMT-UHFFFAOYSA-N
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Description

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a phenylpropanamide moiety, and a methylsulfonylbenzyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the methylsulfonylbenzyl group: This step involves the reaction of the oxadiazole intermediate with a methylsulfonylbenzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the phenylpropanamide moiety: The final step involves the coupling of the oxadiazole intermediate with a phenylpropanamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzyl derivatives.

Scientific Research Applications

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
  • **N-(5-(4-(methylsulfonyl)benzyl)-1,2,4-triazol-3-yl)-3-phenylpropanamide
  • **N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Uniqueness

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring, in particular, contributes to its stability and ability to interact with various biological targets.

Properties

CAS No.

1172347-45-3

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C19H19N3O4S/c1-27(24,25)16-10-7-15(8-11-16)13-18-21-22-19(26-18)20-17(23)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12-13H2,1H3,(H,20,22,23)

InChI Key

LREMYUGMTSZZMT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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